5-(Allyloxy)-3,3-dimethylindolin-2-one
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Overview
Description
5-(Allyloxy)-3,3-dimethylindolin-2-one is an organic compound that belongs to the class of indolin-2-ones. This compound is characterized by the presence of an allyloxy group attached to the indolin-2-one core. Indolin-2-ones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Allyloxy)-3,3-dimethylindolin-2-one typically involves the following steps:
Nitration: The starting material, 2-allylphenol, undergoes nitration to introduce a nitro group.
Selective Bromination: The nitro compound is then selectively brominated.
Allylation: The brominated compound undergoes allylation to introduce the allyloxy group.
Reduction: Finally, the nitro group is reduced to form the desired indolin-2-one compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-(Allyloxy)-3,3-dimethylindolin-2-one can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The allyloxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can yield aldehydes or acids, while reduction can produce various reduced derivatives .
Scientific Research Applications
5-(Allyloxy)-3,3-dimethylindolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-(Allyloxy)-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Allyloxy-1-aryl-tetrazoles: These compounds share the allyloxy group and exhibit similar chemical reactivity.
4-Allyl-1-aryl-tetrazole-5-ones: These compounds also contain an allyl group and have comparable chemical properties.
Uniqueness
5-(Allyloxy)-3,3-dimethylindolin-2-one is unique due to its indolin-2-one core, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C13H15NO2 |
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Molecular Weight |
217.26 g/mol |
IUPAC Name |
3,3-dimethyl-5-prop-2-enoxy-1H-indol-2-one |
InChI |
InChI=1S/C13H15NO2/c1-4-7-16-9-5-6-11-10(8-9)13(2,3)12(15)14-11/h4-6,8H,1,7H2,2-3H3,(H,14,15) |
InChI Key |
HHFZKBRQSPHGLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)OCC=C)NC1=O)C |
Origin of Product |
United States |
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